molecular formula C11H16N4O B2446740 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide CAS No. 2168324-90-9

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Cat. No. B2446740
CAS RN: 2168324-90-9
M. Wt: 220.276
InChI Key: JIBWLJDFKNAOGX-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, allowing efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes .


Physical And Chemical Properties Analysis

Pyrrolidine is a liquid at room temperature . It’s a highly flammable liquid and vapor .

Scientific Research Applications

Antimicrobial Activity

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide and its derivatives have been explored for their antimicrobial properties. A study synthesized various pyrimidine derivatives and assessed their in vitro antimicrobial activities. This research highlights the potential of these compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Molecular Recognition and Hydrogen Bonding Studies

The molecular recognition processes involving hydrogen bonding of pyrimidine derivatives, including this compound, are significant in biological and medicinal applications. Studies have analyzed the crystallization, tautomeric forms, and hydrogen bonding of these compounds, contributing to our understanding of their interaction mechanisms in biological systems (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Anticancer and Anti-Inflammatory Properties

Research has been conducted on the synthesis of novel pyrimidine derivatives, including the analysis of their anticancer and anti-inflammatory properties. These studies are crucial in identifying new therapeutic agents for treating various diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antiviral Applications

The antiviral activity of pyrimidine derivatives, particularly against the hepatitis B virus (HBV), has been a subject of research. These studies contribute to the development of new antiviral drugs and therapies (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Structural and Conformational Analysis

Understanding the structure and conformation of pyrimidine derivatives is crucial for their application in drug design. Studies have examined the crystal structures and conformational aspects of these compounds, providing valuable insights into their potential as pharmaceutical agents (Rajeswaran & Srikrishnan, 2008).

Synthesis and Characterization

Research into the synthesis and characterization of novel pyrimidine derivatives, including this compound, is ongoing. These studies are essential for developing new compounds with potential therapeutic applications (Schmidt, 2002).

Safety and Hazards

Pyrrolidine is highly flammable and can cause severe skin burns and eye damage . It’s harmful if swallowed or inhaled . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future of pyrrolidine in drug discovery looks promising. The ability to modify the pyrrolidine ring and explore the pharmacophore space could lead to the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide are not fully understood. It is known that pyrrolidine derivatives, including this compound, can interact with various enzymes, proteins, and other biomolecules . For instance, pyrrolidine-2,5-dione, a related compound, has been shown to have inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Cellular Effects

The cellular effects of this compound are currently unknown. Related pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Indole carboxamide derivatives, which share structural similarities with this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. It is known that some pyrrolidine alkaloids can exert toxic effects on animal organs .

properties

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWLJDFKNAOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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